Regulatory Identity as a Pharmacopeial Reference Standard
Unlike a generic or non-certified 1,4-dibenzhydrylpiperazine, this compound is specifically listed and characterized as Cinnarizine EP Impurity E. Its procurement is essential for compliance with regulatory monographs for Cinnarizine drug substance or product testing, providing traceability to official pharmacopeial standards (EP/USP) that non-certified analogs cannot offer [1].
| Evidence Dimension | Regulatory Compliance and Analytical Traceability |
|---|---|
| Target Compound Data | Listed as Cinnarizine EP Impurity E; supplied with detailed characterization data compliant with regulatory guidelines [1] |
| Comparator Or Baseline | Generic or non-certified 1,4-dibenzhydrylpiperazine (lacking pharmacopeial recognition and certification) |
| Quantified Difference | Qualitative difference: Non-substitutable for regulatory applications. |
| Conditions | Analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of Cinnarizine. |
Why This Matters
Procurement of the pharmacopeial-grade standard is non-negotiable for ensuring regulatory acceptance of analytical data in drug development and manufacturing.
- [1] Cinnarizine EP Impurity E | 216581-01-0 | SynZeal; publish_date: none; synzeal.com. View Source
